

# 5-Bromopyridine-2,4-diamine: A Heterocyclic Scaffold for Advanced Drug Discovery

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## Compound of Interest

Compound Name: 5-Bromopyridine-2,4-diamine

Cat. No.: B597986

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromopyridine-2,4-diamine** is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with a bromine atom and two amino groups, provides a rich platform for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The diamino-substituted pyridine core is a known pharmacophore, particularly in the realm of kinase inhibitors, making this compound a valuable starting material for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **5-Bromopyridine-2,4-diamine**, with a focus on its application as a heterocyclic building block in drug discovery.

## Physicochemical Properties

A clear understanding of the physicochemical properties of **5-Bromopyridine-2,4-diamine** is essential for its effective use in synthesis and drug design. While experimentally determined data is limited in publicly available literature, predicted properties provide valuable insights.

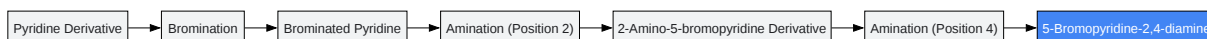
Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> BrN <sub>3</sub>	
Molecular Weight	188.03 g/mol	[1]
Melting Point	170 - 174 °C	[2]
Boiling Point (Predicted)	347.4 °C at 760 mmHg	[2]
Density (Predicted)	1.746 g/cm <sup>3</sup>	[2]
Solubility (Predicted)	Soluble in DMSO, DMF	[2]
pKa (Predicted)	10.68 (for the most basic amino group)	[2]

Note: The majority of the available data is predicted and should be used as a guideline. Experimental verification is recommended.

## Synthesis of 5-Bromopyridine-2,4-diamine

A definitive, peer-reviewed synthesis protocol for **5-Bromopyridine-2,4-diamine** is not readily available in the surveyed literature. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. A common strategy for the synthesis of substituted aminopyridines involves the sequential functionalization of a pyridine ring. For instance, the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine involves a bromination step followed by a Sandmeyer-type reaction to introduce the second chloro group. A similar strategy could potentially be adapted for the synthesis of **5-Bromopyridine-2,4-diamine**, likely involving amination reactions.

A potential, though unverified, synthetic workflow is outlined below. Researchers should treat this as a hypothetical route requiring experimental validation.



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Caption: A potential synthetic pathway for **5-Bromopyridine-2,4-diamine**.

## Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring makes **5-Bromopyridine-2,4-diamine** an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples utilizing **5-Bromopyridine-2,4-diamine** are not extensively documented, general protocols for the Suzuki-Miyaura coupling of bromopyridines are well-established and can be adapted. These reactions typically employ a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

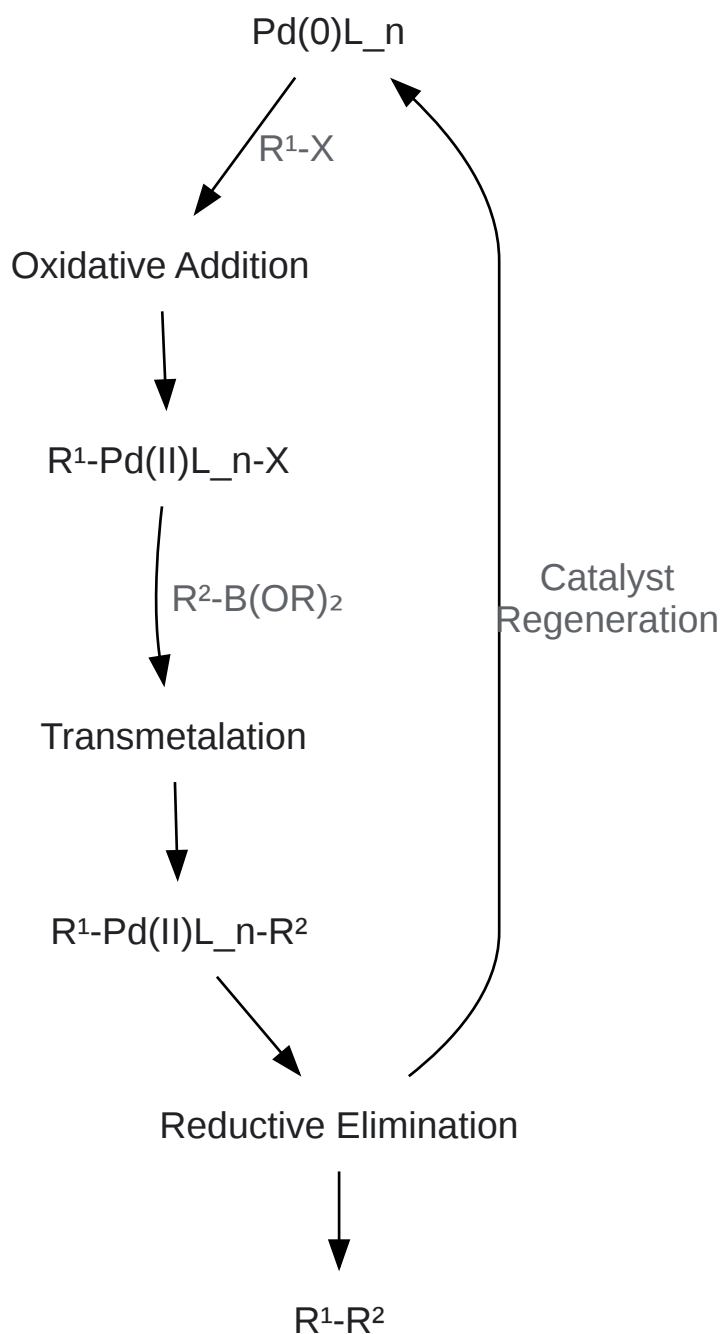
General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative is as follows:

- To a reaction vessel, add the bromopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq.).
- The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
- A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.
- The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.



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Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Buchwald-Hartwig Amination

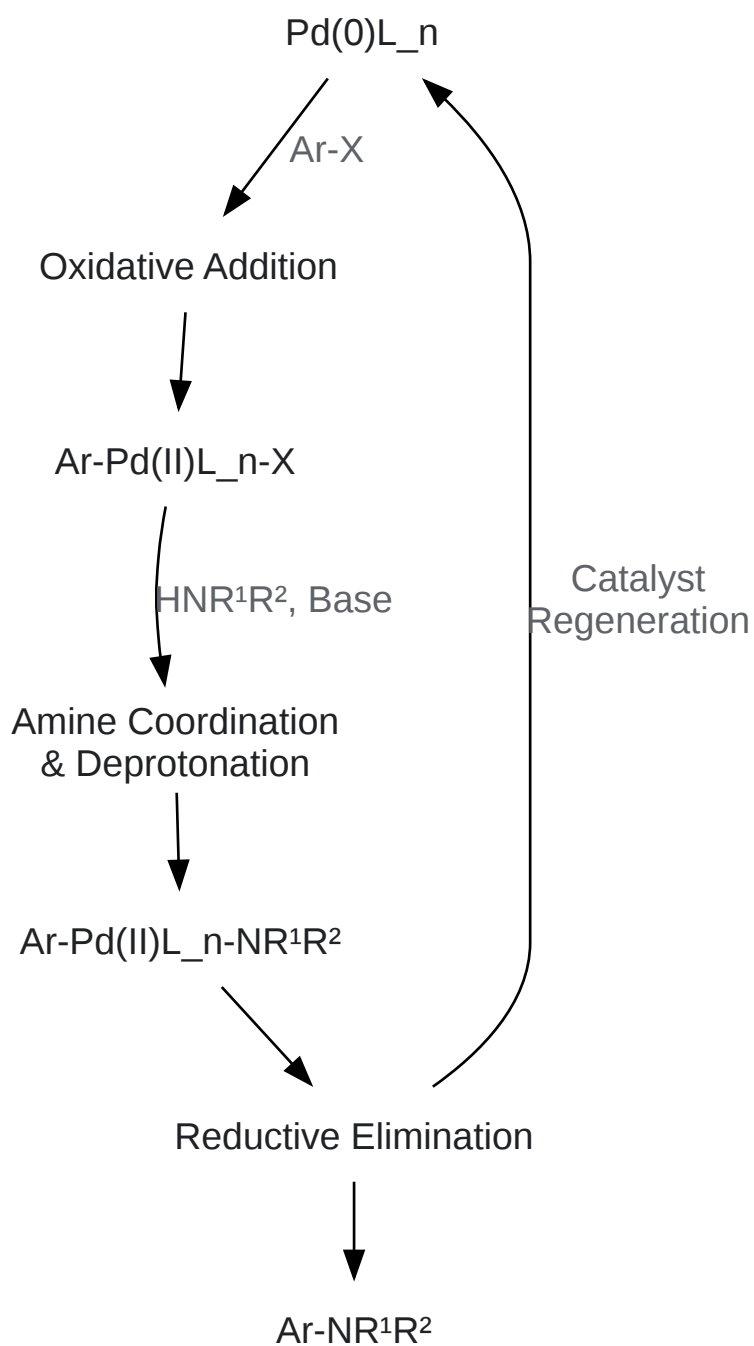
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is particularly useful for the synthesis of complex amines and has broad applications in medicinal chemistry.

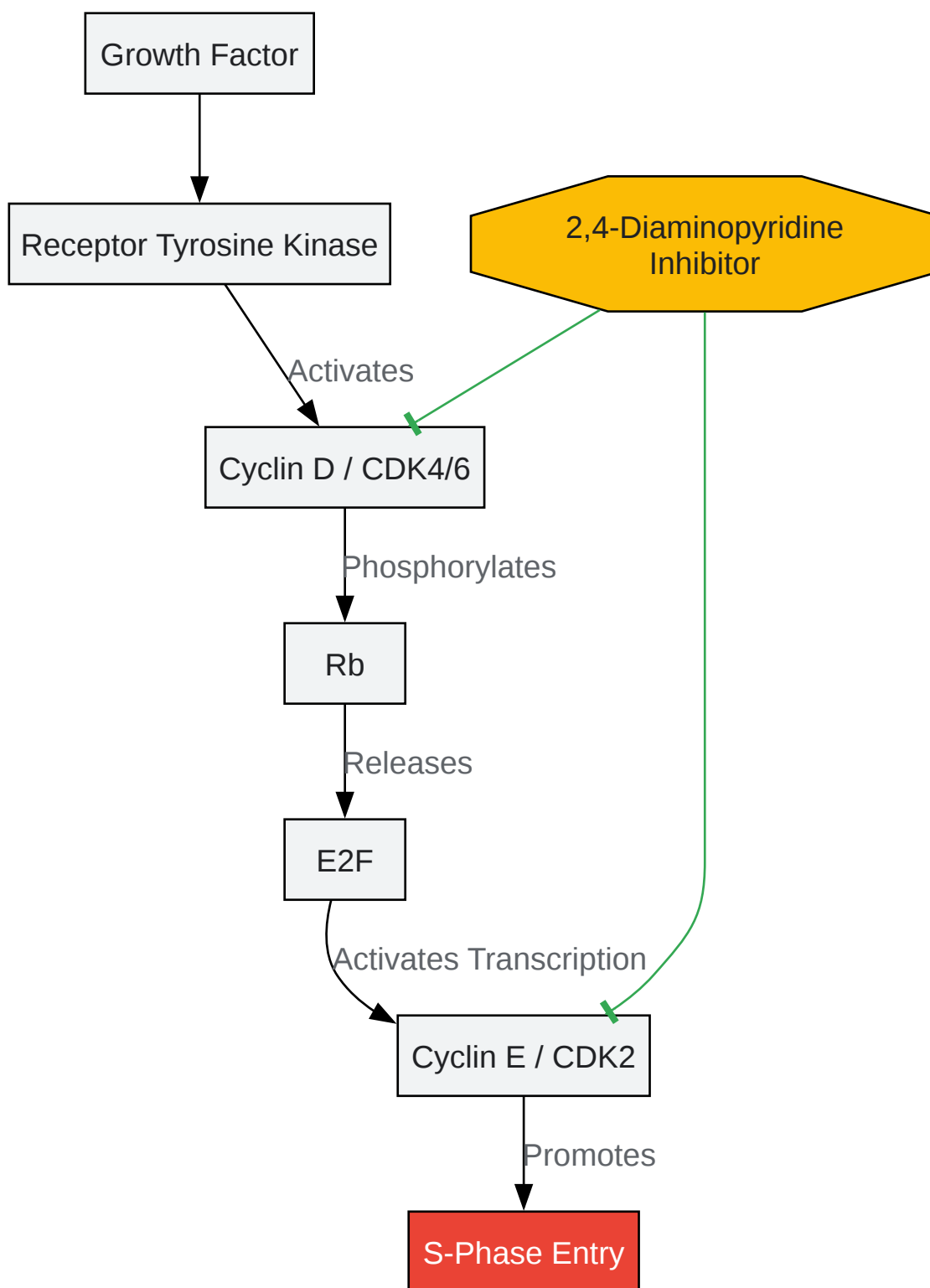
General Experimental Protocol for Buchwald-Hartwig Amination:

A typical procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:

- In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$  or a palladacycle, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine, 2-10 mol%), and a base (e.g.,  $\text{NaOtBu}$ ,  $\text{K}_3\text{PO}_4$ , or  $\text{Cs}_2\text{CO}_3$ , 1.2-2.0 eq.).
- A dry, degassed solvent (e.g., toluene, dioxane, or THF) is added.
- The reaction mixture is heated to a temperature typically between 80 and 110 °C.
- The reaction progress is monitored by TLC or LC-MS.
- After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.
- The filtrate is washed with water and brine, dried, and concentrated.
- The product is purified by column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.





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## References

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